Decahydro-2,7-naphthyridine
Overview
Description
Decahydro-2,7-naphthyridine is a chemical compound with the molecular formula C8H16N2 . It is a derivative of naphthyridine, a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Molecular Structure Analysis
The molecular structure of Decahydro-2,7-naphthyridine consists of a naphthyridine core, which is essentially two fused pyridine rings, with different mutual arrangements of nitrogen atoms . The ‘decahydro’ prefix indicates that the compound contains ten hydrogen atoms.Scientific Research Applications
Stereoselective Synthesis and Anti-HIV Activity
- Decahydro-2,7-naphthyridine derivatives have been synthesized through stereoselective nucleophilic addition, resulting in compounds exhibiting anti-HIV activity. This highlights their potential in antiviral drug development (Esipova et al., 2006).
Hydrogen Bonds and Tautomerism
- Studies on 2,7-disubstituted 1,8-naphthyridines have shown their ability to exhibit tautomerism, an important feature for understanding molecular behavior in various chemical and biological processes (Alvarez-Rúa et al., 2004).
Efficient Construction of Complex Molecules
- A one-pot transformation involving decahydropyrido[2,3,4-gh]phenanthridine derivatives has been developed for constructing complex molecules efficiently, indicating potential in organic synthesis (Cao et al., 2013).
Synthesis Methods and Biological Activities
- Various methods for synthesizing 2,7-naphthyridine analogs have been explored, underlining the broad spectrum of biological activities of these compounds (Wójcicka, 2021).
HIV-1 Integrase Inhibitors
- Certain 8-hydroxy-[1,6]naphthyridines have been identified as potent inhibitors of HIV-1 integrase, crucial for antiviral therapy (Zhuang et al., 2003).
Functionalized 2,7-Naphthyridines Synthesis
- Regioselective functionalization of 2,7-naphthyridines has been achieved, leading to the synthesis of structurally diverse molecules, important in chemical research (Greiner et al., 2015).
Fluorescent Sensing Applications
- Ethyne-linked naphthyridine-aniline conjugated molecules have shown potential as selective sensors for specific biochemical molecules, contributing to advancements in bioanalytical methods (Lu et al., 2016).
Catalysis in Chemical Reactions
- Iridium complexes with naphthyridine ligands have been used for efficient catalysis of hydrogenation and dehydrogenation reactions, showcasing their utility in synthetic chemistry (Fujita et al., 2014).
properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydro-2,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-9-5-8-6-10-4-2-7(1)8/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBWSIVJQVABMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632516 | |
Record name | Decahydro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885270-20-2 | |
Record name | Decahydro-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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